molecular formula C7H14O3 B2632691 (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 1704963-78-9

(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid

Cat. No.: B2632691
CAS No.: 1704963-78-9
M. Wt: 146.186
InChI Key: LLCMVSMCAHTTFZ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and an ether group (-O-) attached to a chiral carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of (2R)-2-hydroxypropanoic acid with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylate salts (e.g., sodium carboxylate).

    Reduction: Alcohol derivatives (e.g., 2-hydroxypropanoic acid).

    Substitution: Ether derivatives with different alkyl groups.

Scientific Research Applications

(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive intermediates. Additionally, its chiral nature allows it to interact selectively with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2-methylpropan-2-yl)oxy]propanoic acid: The enantiomer of the compound with different stereochemistry.

    2-hydroxypropanoic acid: Lacks the ether group but shares the carboxyl group.

    2-methylpropan-2-ol: Contains the same alkyl group but lacks the carboxyl group.

Uniqueness

(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid is unique due to its combination of a chiral center, carboxyl group, and ether group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCMVSMCAHTTFZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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